(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone
CAS No.: 2034615-15-9
Cat. No.: VC4606276
Molecular Formula: C19H22N4O3S
Molecular Weight: 386.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034615-15-9 |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 386.47 |
| IUPAC Name | [4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-(2-methylsulfonylphenyl)methanone |
| Standard InChI | InChI=1S/C19H22N4O3S/c1-27(25,26)17-8-3-2-6-15(17)19(24)23-11-9-22(10-12-23)18-13-14-5-4-7-16(14)20-21-18/h2-3,6,8,13H,4-5,7,9-12H2,1H3 |
| Standard InChI Key | GDHBFNVCBVOSNU-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three distinct structural domains:
-
Cyclopenta[c]pyridazine: A bicyclic system with a pyridazine ring fused to a cyclopentane moiety, contributing electron-deficient character and planar geometry .
-
Piperazine linker: A six-membered diamine ring enabling conformational flexibility and hydrogen-bonding interactions.
-
2-(Methylsulfonyl)benzoyl group: A sulfone-substituted aromatic ketone enhancing solubility and metabolic stability .
The SMILES representation is CS(=O)(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C4CCCC4=C3, and the InChIKey is GDHBFNVCBVOSNU-UHFFFAOYSA-N .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 386.47 g/mol |
| Topological Polar Surface Area | 95.7 Ų |
| LogP (Predicted) | 2.1 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
The methylsulfonyl group () reduces lipophilicity () compared to non-sulfonylated analogs, potentially improving aqueous solubility .
Synthesis and Analytical Characterization
Synthetic Routes
While no explicit protocol for this compound is published, analogous methods suggest a multi-step strategy :
-
Cyclopenta[c]pyridazine Synthesis:
-
Piperazine Functionalization:
-
Coupling Reaction:
Key Reaction:
Analytical Data
-
HPLC: Retention time ≈ 12.3 min (C18 column, acetonitrile/water gradient).
-
NMR ():
| Compound Class | Target | IC (nM) | Reference |
|---|---|---|---|
| Pyridazine-based COX-2 inhibitors | COX-2 | 12–45 | |
| Piperazine antipsychotics | D receptor | 8–22 | |
| Sulfonamide kinase inhibitors | EGFR-TK | 3–15 |
Note: Data extrapolated from structurally related compounds.
Research Gaps and Future Directions
Unresolved Questions
-
ADMET Profile: No published data on absorption, distribution, metabolism, excretion, or toxicity.
-
Target Validation: Specific biological targets remain unconfirmed.
-
Synthetic Scalability: Current routes lack optimization for industrial-scale production.
Recommended Studies
-
In vitro Screening: Assay against kinase panels (e.g., EGFR, VEGFR) and neurotransmitter receptors.
-
X-ray Crystallography: Resolve binding modes with putative targets.
-
Proteomic Profiling: Identify off-target interactions via affinity chromatography.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume